molecular formula C8H5IN2S B6227661 5-iodo-3-phenyl-1,2,4-thiadiazole CAS No. 1596000-16-6

5-iodo-3-phenyl-1,2,4-thiadiazole

Cat. No.: B6227661
CAS No.: 1596000-16-6
M. Wt: 288.1
InChI Key:
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Description

5-Iodo-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and iodine atoms within its structure

Preparation Methods

The synthesis of 5-iodo-3-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with iodine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Iodo-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other aromatic compounds.

Comparison with Similar Compounds

5-Iodo-3-phenyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

The presence of the iodine atom in this compound makes it unique, as it can undergo specific substitution reactions that are not possible with other thiadiazole derivatives.

Properties

CAS No.

1596000-16-6

Molecular Formula

C8H5IN2S

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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